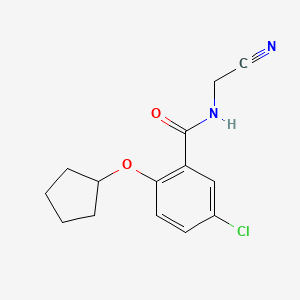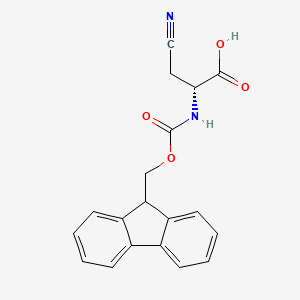
N1-(isoxazol-3-yl)-N2-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(isoxazol-3-yl)-N2-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H21N5O5 and its molecular weight is 387.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Targeting Orexin Receptors
Research on compounds targeting orexin receptors, such as those involved in modulating feeding, arousal, stress, and drug abuse, provides insights into the potential applications of related complex molecules in studying behavioral and neurological disorders. The study by Piccoli et al. (2012) on orexin-1 receptor mechanisms in compulsive food consumption showcases the potential of related compounds in developing treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
2. Antagonistic Activity on Cannabinoid Receptors
The synthesis and evaluation of pyrazole derivatives as cannabinoid receptor antagonists, as discussed by Lan et al. (1999), highlight the importance of structural elements in conferring potent and selective activity against brain cannabinoid CB1 receptors. This research provides a foundation for developing pharmacological probes and therapeutics targeting cannabinoid receptors, relevant to conditions such as obesity, addiction, and pain management (Lan et al., 1999).
3. Antiviral Properties
The study by Patick et al. (2005) on the antiviral activity of a novel compound against human rhinovirus highlights the potential of structurally complex molecules in developing new antiviral agents. This research exemplifies the application of these compounds in infectious disease treatment, particularly for viruses lacking effective therapies (Patick et al., 2005).
4. Antibacterial Activity
The synthesis and anti-bacterial study of N-substituted derivatives by Khalid et al. (2016) demonstrate the application of complex molecules in addressing bacterial resistance. This research underscores the ongoing need for new antibacterial agents capable of overcoming resistant strains, with the study focusing on derivatives showing moderate to potent activity (Khalid et al., 2016).
5. Novel Synthetic Pathways
Research on novel synthetic pathways, such as the regioselective epoxide ring opening for the synthesis of BMS-960 by Hou et al. (2017), illustrates the importance of advanced chemical synthesis techniques in creating complex molecules with potential therapeutic applications. This work emphasizes the role of synthetic chemistry in drug discovery and development (Hou et al., 2017).
Propiedades
IUPAC Name |
N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c1-22-7-2-3-13(17(22)26)18(27)23-8-4-12(5-9-23)11-19-15(24)16(25)20-14-6-10-28-21-14/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEUKKLZSLLBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)
![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2525365.png)

![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)


